3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL
Description
Properties
CAS No. |
936850-79-2 |
|---|---|
Molecular Formula |
C13H12F3NOS |
Molecular Weight |
287.30 g/mol |
IUPAC Name |
3-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C13H12F3NOS/c14-13(15,16)10-5-3-9(4-6-10)11-8-19-12(17-11)2-1-7-18/h3-6,8,18H,1-2,7H2 |
InChI Key |
DDYRBGUYBFBOHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCCO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclization
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. This involves condensation of α-haloketones with thioamides or thioureas. For 3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol, the process typically begins with 4-(trifluoromethyl)benzaldehyde derivatives.
-
Synthesis of α-bromoketone precursor :
-
Cyclization with thiourea :
-
Functionalization to propanol :
Palladium-Catalyzed Cross-Coupling for Thiazole-Propanol Linkage
For higher regiocontrol, Suzuki-Miyaura coupling connects pre-formed thiazole and propanol units.
-
Synthesis of thiazole boronic ester :
-
Coupling with propanol derivative :
Alternative Routes and Modifications
One-Pot Tandem Synthesis
Reaction Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal optimal conditions for key steps:
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Hantzsch Cyclization | Ethanol | None | 78 | 78 | 95 | |
| Suzuki Coupling | DME/H₂O | Pd(PPh₃)₄ | 80 | 68 | 98 | |
| One-Pot Synthesis | Ethanol | H₂O₂ | 80 | 82 | 97 |
Key findings :
Purification Techniques
Post-synthesis purification critically impacts product quality:
Methods :
-
Silica gel chromatography : Eluent = hexane/ethyl acetate (3:1 → 1:1 gradient).
-
Recrystallization : Ethanol/water (7:3) at −20°C yields crystals with >99% purity.
-
Distillation : Vacuum distillation (0.1 mmHg, 110°C) for large-scale batches.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To address batch variability, microreactor systems enable:
Reported metrics :
Waste Stream Management
Environmental regulations necessitate:
Analytical Characterization
Spectroscopic Data
-
δ 7.85 (d, J = 8.2 Hz, 2H, ArH), 7.72 (s, 1H, Thiazole-H), 7.65 (d, J = 8.2 Hz, 2H, ArH), 3.75 (t, J = 6.4 Hz, 2H, CH₂OH), 3.12 (t, J = 6.4 Hz, 2H, Thiazole-CH₂), 1.95 (m, 2H, CH₂).
HRMS (ESI+):
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce different functional groups to the thiazole or phenyl ring .
Scientific Research Applications
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Features
The compound shares a thiazole core with several urea derivatives described in the literature (Table 1). Key structural differences include:
- Propanol vs. Urea Moiety: Unlike urea-based analogs (e.g., compounds 1f, 11a–11o), which incorporate a urea linker and piperazine/hydrazinyl groups, the target compound has a simpler propanol chain .
- Substituent Variations : The trifluoromethylphenyl group is present in both the target compound and select urea derivatives (e.g., 1f , 11d , 11e ), but others feature chloro-, fluoro-, or methoxy-substituted aryl groups .
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Substituent Effects
- Trifluoromethyl Group : Present in both the target compound and urea analogs (e.g., 11d , 11e ), this group enhances lipophilicity and metabolic stability compared to chloro- or fluoro-substituted analogs .
- Polar Functional Groups: The propanol chain in the target compound may improve aqueous solubility relative to urea derivatives, which rely on hydrogen-bonding urea moieties for solubility .
Biological Activity
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL, a compound characterized by its trifluoromethyl group and thiazole ring, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Molecular Details:
- CAS Number: 936850-79-2
- Molecular Formula: C13H12F3NOS
- Molecular Weight: 287.30 g/mol
- IUPAC Name: 3-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]propan-1-ol
| Property | Value |
|---|---|
| CAS No. | 936850-79-2 |
| Molecular Formula | C13H12F3NOS |
| Molecular Weight | 287.30 g/mol |
| InChI Key | DDYRBGUYBFBOHO-UHFFFAOYSA-N |
Synthesis
The synthesis of 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL typically involves several steps:
- Formation of Thiosemicarbazone: Reaction of 4-(Trifluoromethyl)benzaldehyde with thiosemicarbazide.
- Cyclization: The thiosemicarbazone is cyclized to form the thiazole ring.
- Final Modification: Addition of a propanol group to the thiazole structure.
Antimicrobial and Antifungal Properties
Research indicates that compounds with thiazole rings exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains and fungi, suggesting that 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL may possess similar properties due to its structural characteristics .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Enzymes: The thiazole ring can interact with specific enzymes, modulating their activity.
- Covalent Bonding: The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and potential covalent interactions with target proteins .
Case Studies
In a study investigating the ferroptosis-inducing capabilities of thiazole derivatives, it was found that compounds similar to 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL effectively inhibited GPX4, an enzyme critical for cellular redox homeostasis. This inhibition leads to increased lipid peroxidation and cell death in cancer cells .
Potential Applications in Medicine
Given its promising biological activities, 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL is being explored for:
- Anticancer Agents: Its ability to induce ferroptosis positions it as a candidate for cancer therapy.
- Antimicrobial Agents: Its efficacy against bacterial and fungal strains makes it a potential candidate for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization of thiazole rings and functionalization of the propanol chain. Key steps may include:
- Heterocyclic formation : Condensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
- Catalysts and solvents : Use of acidic/basic catalysts (e.g., H₂SO₄ or K₂CO₃) and polar aprotic solvents (e.g., DMSO) to enhance reaction efficiency .
- Purification : Recrystallization from ethanol/DMF mixtures and characterization via NMR and IR spectroscopy to confirm structure .
Q. How can the structural features of this compound be characterized to confirm its identity and purity?
- Methodology :
- Spectroscopic analysis : ¹H/¹³C NMR to identify proton environments (e.g., trifluoromethyl group at δ ~110 ppm in ¹³C NMR) and IR for functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .
- Chromatography : HPLC or TLC (using silica gel plates) to assess purity and monitor reaction progress .
- Elemental analysis : Combustion analysis to verify C, H, N, and S content .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology :
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity testing : MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound's reactivity and bioactivity compared to non-fluorinated analogs?
- Methodology :
- Comparative SAR studies : Synthesize analogs with -CF₃, -CH₃, or -Cl substituents and evaluate their biological activity (e.g., IC₅₀ in antifungal assays) .
- Computational modeling : Density Functional Theory (DFT) to analyze electron-withdrawing effects on thiazole ring electrophilicity and binding affinity to target proteins .
- X-ray crystallography : Resolve crystal structures to correlate substituent effects with molecular conformation .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodology :
- Meta-analysis : Compare datasets from multiple assays (e.g., solubility in DMSO vs. aqueous buffers) to identify confounding factors .
- Structural analogs : Test derivatives with modified propanol chains or thiazole substituents to isolate critical functional groups .
- Dosage optimization : Re-evaluate dose-response curves in cell-based assays to account for nonlinear pharmacokinetics .
Q. How does the compound's stability under varying pH and temperature conditions impact its experimental applications?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) conditions at 40–80°C, followed by HPLC analysis to quantify degradation products .
- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring changes via NMR and mass spectrometry .
Q. What experimental designs are recommended to elucidate its mechanism of action in complex biological systems?
- Methodology :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in treated vs. untreated cells .
- Molecular docking : AutoDock Vina to predict binding modes with receptors (e.g., fungal CYP51 or human kinases) .
- Gene expression profiling : RNA-seq to track transcriptional changes in pathways like apoptosis or oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
